molecular formula C14H18FNO B2378130 N-cyclohexyl-2-(4-fluorophenyl)acetamide CAS No. 348156-13-8

N-cyclohexyl-2-(4-fluorophenyl)acetamide

Cat. No.: B2378130
CAS No.: 348156-13-8
M. Wt: 235.302
InChI Key: ZECGRYZLCKIYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-(4-fluorophenyl)acetamide (CAS: 348156-13-8) is an acetamide derivative characterized by a cyclohexylamine moiety linked to a 4-fluorophenyl group via an acetamide bridge. Its molecular formula is C₁₄H₁₈FNO, with a molar mass of 235.3 g/mol. Key physicochemical properties include a predicted density of 1.10±0.1 g/cm³, boiling point of 417.4±24.0 °C, and pKa of 15.46±0.20 .

Properties

IUPAC Name

N-cyclohexyl-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGRYZLCKIYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclohexyl-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamides with Fluorophenyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-Cyclohexyl-2-(4-fluorophenyl)acetamide C₁₄H₁₈FNO 235.3 - Baseline compound; fluorophenyl enhances lipophilicity
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.206 150–152 Additional propylacetamido group; 81% yield via multicomponent reaction
N-Cyclohexyl-2-[(4-fluorophenyl)sulfanyl]acetamide C₂₀H₂₂FNOS 343.465 - Thioether linkage; potential for enhanced metabolic stability

Key Observations :

  • Sulfur-containing analogues (e.g., ) exhibit distinct electronic properties due to the thioether group, which may influence redox activity or receptor interactions.

Heterocyclic Derivatives

Table 1: Heterocyclic Analogues with Modified Pharmacophores
Compound Name Heterocycle Type Molecular Weight (g/mol) Yield (%) Key Spectroscopic Data (IR/NMR/MS) Reference
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide Imidazole 223.23 90 IR: 1712 cm⁻¹ (C=O), 1631 cm⁻¹ (C=O); ¹H NMR: δ 7.68 (dd, J = 22.7, 15.4)
N-Cyclohexyl-2-(3-(4-hydroxyphenyl)-2,5-dioxo-2,3-dihydro-1H-benzodiazepin-4-yl)acetamide Benzodiazepine-dione ~600 (varies) 12–53 ¹H NMR: δ 7.97 (d, J = 8.5 Hz); ESI-MS: m/z 588 (MH⁺)
N-Cyclohexyl-2-{[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolopyrimidine 386.449 - HRMS: m/z 386.1325 (calc.); ESI-MS: m/z 476 (MH⁺)

Key Observations :

  • Imidazole derivatives (e.g., ) exhibit strong carbonyl absorption in IR, indicative of tautomeric equilibria.
  • Benzodiazepine-dione analogues () show lower yields (12–53%) due to synthetic complexity but demonstrate diversified bioactivity via aromatic and heterocyclic interactions.

Bioactive Derivatives

Compound Name Biological Activity Yield (%) Key Functional Groups Reference
N-Cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide A2A adenosine receptor agonist 79 Purine-dione scaffold
CH-PIACA (N-Cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) Synthetic cannabinoid (psychoactive) - Indole-3-acetamide core

Key Observations :

  • The purine-dione derivative () acts as a potent A2A receptor agonist, with the fluorophenyl group likely enhancing blood-brain barrier penetration.
  • CH-PIACA () highlights the role of the cyclohexyl-acetamide motif in conferring cannabinoid receptor affinity, though fluorophenyl substitution is absent.

Biological Activity

N-cyclohexyl-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. Key components include:

ComponentDescription
Cyclohexyl Group Enhances hydrophobic characteristics, improving membrane permeability.
Fluorophenyl Moiety Increases lipophilicity, potentially enhancing selective binding to targets.
Amide Functional Group May contribute to hydrogen bonding interactions with biological receptors.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological pathways, particularly kinases, which are known to play roles in cell signaling and proliferation.
  • Receptor Interaction : The presence of the cyclohexyl and fluorophenyl groups suggests potential interactions with neurotransmitter receptors, which could influence central nervous system activities.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Gram-positive Bacteria : The compound has shown efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA) due to its ability to inhibit bacterial folate synthesis through the sulfonamide-like mechanism.

Cytotoxicity Studies

Cytotoxicity assessments indicate that derivatives of this compound may possess low toxicity while maintaining antimicrobial efficacy against pathogens such as Mycobacterium tuberculosis. This suggests a favorable therapeutic index for further development.

Case Studies and Research Findings

  • Efficacy in Animal Models :
    • In a study involving NMRI mice, compounds structurally similar to this compound demonstrated significant efficacy against parasitic infections. The study highlighted the importance of pharmacokinetic properties, revealing that certain dosing regimens led to complete cures without relapse over a 30-day period .
  • Mechanistic Insights :
    • Research has demonstrated that compounds with similar structures can induce cell death through the activation of specific pathways. For example, the inhibition of key enzymes can trigger lethal cascades within cells, leading to effective treatment outcomes in models of disease .

Summary of Biological Activity

This compound exhibits promising biological activity characterized by:

  • Antimicrobial Effects : Effective against various bacteria, particularly resistant strains.
  • Cytotoxic Potential : Low toxicity profiles while exhibiting efficacy against significant pathogens.
  • Mechanistic Versatility : Ability to interact with multiple biological targets, including enzymes and receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.